

The Anti-Inflammatory Properties of Docosahexaenoic Acid (DHA): A Molecular Deep Dive

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Compound of Interest

Compound Name:	<i>cis</i> -4,7,10,13,16,19- Docosahexaenoic acid
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Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is increasingly recognized for its potent anti-inflammatory properties. This technical guide delves into the molecular mechanisms by which DHA exerts its effects, providing a comprehensive overview of the key signaling pathways, experimental evidence, and detailed protocols for researchers in the field.

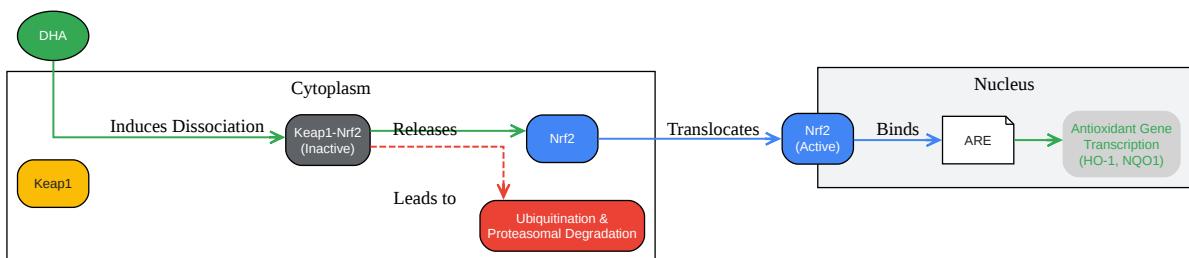
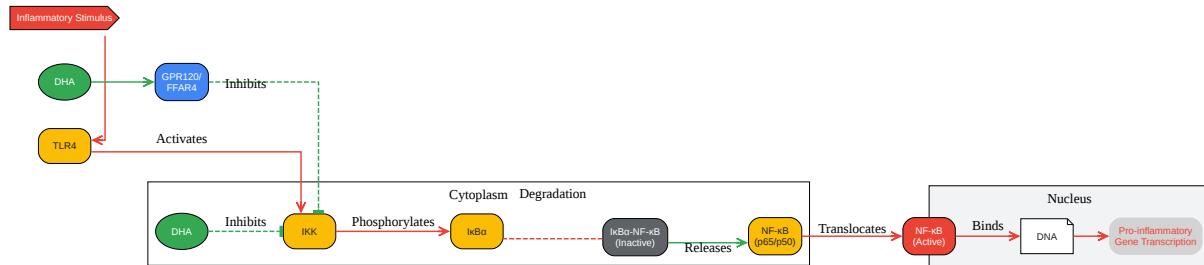
Core Molecular Mechanisms of DHA's Anti-Inflammatory Action

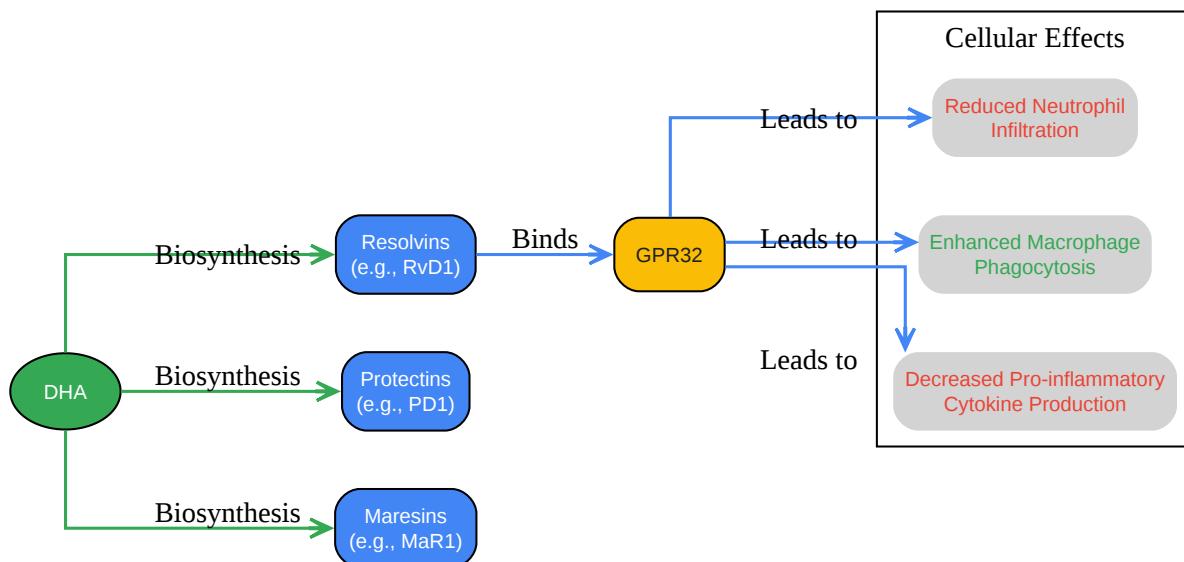
DHA's anti-inflammatory activity is multifaceted, primarily revolving around the modulation of key signaling pathways that govern the inflammatory response. These include the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Furthermore, DHA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively orchestrate the resolution of inflammation.

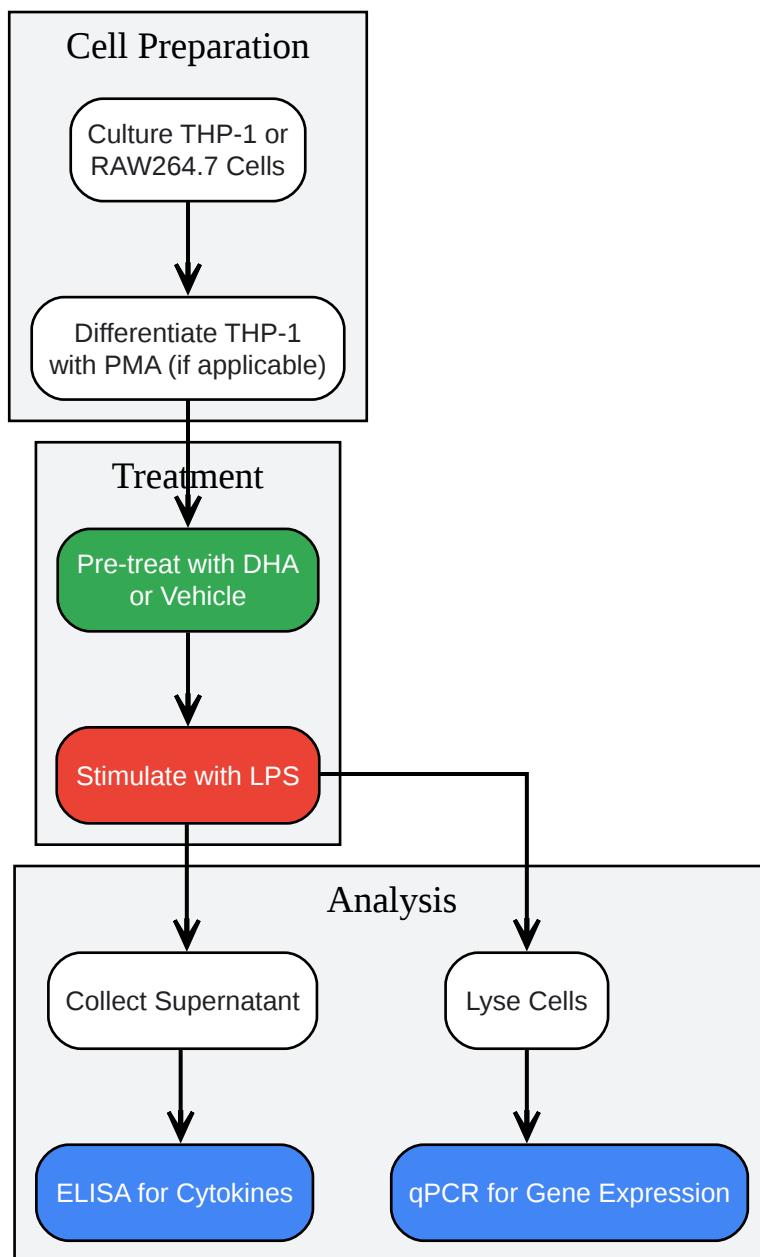
Inhibition of the NF- κ B Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB α , leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

DHA has been shown to inhibit NF-κB activation at multiple levels.^{[1][2]} Studies have demonstrated that DHA can prevent the phosphorylation and degradation of IκB α , thereby retaining NF-κB in the cytoplasm.^{[3][4]} This ultimately leads to a reduction in the nuclear translocation of the p65 and p50 subunits of NF-κB.^{[3][5]} The binding of DHA to the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), can trigger a signaling cascade that inhibits NF-κB activation.^{[6][7]}







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